molecular formula C10H14OS B7998095 3-[(n-Propyloxy)methyl]thiophenol

3-[(n-Propyloxy)methyl]thiophenol

Cat. No.: B7998095
M. Wt: 182.28 g/mol
InChI Key: CROMIAOMJDARIL-UHFFFAOYSA-N
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Description

3-[(n-Propyloxy)methyl]thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a sulfur atom bonded to a phenyl group. This particular compound is characterized by the presence of a propoxy group attached to the phenyl ring through a methylene bridge. The molecular formula of this compound is C10H14OS, and it has a molecular weight of 182.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Propyloxy)methyl]thiophenol typically involves the reaction of 3-chloromethylthiophenol with n-propyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the propoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Propyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

3-[(n-Propyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(n-Propyloxy)methyl]thiophenol involves its interaction with various molecular targets. The sulfur atom in the thiophenol group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the propoxy group.

    4-Methylthiophenol: A derivative with a methyl group on the aromatic ring.

    2-[(n-Propyloxy)methyl]thiophenol: An isomer with the propoxy group at a different position on the ring.

Uniqueness

3-[(n-Propyloxy)methyl]thiophenol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The position of the substituent on the aromatic ring can also affect the compound’s properties, making it distinct from other thiophenol derivatives.

Properties

IUPAC Name

3-(propoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-6-11-8-9-4-3-5-10(12)7-9/h3-5,7,12H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROMIAOMJDARIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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